molecular formula C18H23NO4 B11148850 6-{[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]amino}hexanoic acid

6-{[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]amino}hexanoic acid

Cat. No.: B11148850
M. Wt: 317.4 g/mol
InChI Key: PLMWLAOMKFIIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID is a complex organic compound featuring a benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:

Common reagents include halogens for halogenation reactions and butyl lithium for lithiation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID involves its interaction with specific molecular targets. The benzofuran ring system is known to interact with various biological pathways, potentially inhibiting microbial growth by disrupting cell wall synthesis .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

These compounds share the benzofuran core structure but differ in their substituents, leading to unique biological activities . 6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID is unique due to its specific acetamido and hexanoic acid substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

6-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H23NO4/c1-12-8-13(2)18-14(11-23-15(18)9-12)10-16(20)19-7-5-3-4-6-17(21)22/h8-9,11H,3-7,10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

PLMWLAOMKFIIGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCCCCC(=O)O)C

Origin of Product

United States

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